molecular formula C11H15BrClNO B13090541 [(4-Bromo-2-chlorophenyl)methyl](2-ethoxyethyl)amine

[(4-Bromo-2-chlorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13090541
M. Wt: 292.60 g/mol
InChI Key: HALAHQORQKHZCX-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)methylamine is a secondary amine featuring a 4-bromo-2-chlorobenzyl group attached to a 2-ethoxyethylamine moiety. Its molecular formula is C₁₁H₁₄BrClNO, with a molecular weight of approximately 307.6 g/mol (inferred from analogues in ). While direct data on its synthesis or bioactivity is unavailable in the provided evidence, insights can be drawn from structurally related compounds.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H15BrClNO/c1-2-15-6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

HALAHQORQKHZCX-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for (4-Bromo-2-chlorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromo-2-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Amine Group

The nature of the alkyl/alkoxyalkyl group attached to the benzylamine significantly impacts solubility, lipophilicity, and reactivity. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
(4-Bromo-2-chlorophenyl)methylamine Butyl C₁₁H₁₅BrClN 276.60 Higher lipophilicity due to non-polar butyl chain; no oxygen atom for H-bonding.
(4-Bromo-2-chlorophenyl)methylamine Methyl C₈H₉BrClN 234.52 Compact structure; likely lower solubility than ethoxyethyl analogue.
MJL-1-109-2 Bis(2-methoxyethyl) C₁₉H₂₄BrClN₅O₂ 499.80 Pyrazolo-triazine core increases complexity; methoxy groups enhance polarity.

Key Observations :

  • The 2-ethoxyethyl group in the target compound introduces an oxygen atom, improving solubility in polar solvents compared to purely alkyl chains (e.g., butyl or methyl).

Aromatic Ring Substituent Effects

The positions and types of halogen substituents on the benzyl group influence electronic effects and steric hindrance:

Compound Name Aromatic Substituents Key Structural Features
Target Compound 4-Bromo, 2-chloro Electron-withdrawing halogens meta and para to the methylamine group; moderate steric bulk.
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol () 2-Bromo, 4-chloro, 6-iminomethyl Additional imine group alters conjugation; phenol group introduces H-bonding.
2-(4-Chlorophenyl)ethylamine hydrobromide () 4-Chlorophenyl, 4-ethoxybenzyl Ethoxybenzyl group increases electron density; chloride para to ethyl chain.

Key Observations :

  • Ethoxybenzyl groups (e.g., ) introduce electron-donating effects, contrasting with the electron-withdrawing halogens in the target compound.

Biological Activity

(4-Bromo-2-chlorophenyl)methylamine is an organic compound notable for its unique structural features, including a bromine and chlorine atom on the phenyl ring and an ethoxyethyl amine group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C10H13BrClN
  • Molecular Weight : Approximately 292.6 g/mol
  • Structural Features : The compound consists of a bromo and chloro substituent on the phenyl ring, enhancing its reactivity and solubility.

The biological activity of (4-Bromo-2-chlorophenyl)methylamine is primarily attributed to its potential interaction with various enzymes, particularly acetylcholinesterase (AChE). This interaction can lead to increased levels of acetylcholine in the synaptic cleft, resulting in prolonged neuronal stimulation.

Key Mechanisms:

  • AChE Inhibition : Similar to other organophosphates, this compound may inhibit AChE, disrupting cholinergic signaling pathways and leading to neurotoxic effects due to acetylcholine accumulation.
  • Cytochrome P450 Interaction : The compound is metabolized by cytochrome P450 enzymes (CYP2C19, CYP2B6, CYP3A4), which play a crucial role in drug metabolism and can influence its pharmacokinetic properties.

Biological Activities

Research indicates that (4-Bromo-2-chlorophenyl)methylamine exhibits various biological activities, including:

  • Neurotoxicity : Due to AChE inhibition, it may cause neurotoxic symptoms such as muscle spasms and respiratory failure.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Pharmacological Potential : The compound's structural similarity to other pharmacologically active agents positions it as a candidate for further research in drug development.

Case Study 1: Enzymatic Interaction

A study demonstrated that compounds structurally similar to (4-Bromo-2-chlorophenyl)methylamine significantly inhibited AChE activity in vitro, leading to increased acetylcholine levels. This effect was dose-dependent, highlighting the potential for this compound to modulate cholinergic neurotransmission.

Case Study 2: Toxicological Assessment

In environmental assessments, compounds with similar structures have been shown to exhibit toxicity towards non-target organisms such as birds and aquatic life. The presence of halogen substituents is believed to enhance their bioaccumulation potential .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Biological Activity
(4-Bromo-2-chlorophenyl)methylamineC10H13BrClNAChE inhibition, potential neurotoxicity
(2-Bromo-4-chlorophenyl)methylamineC10H12BrClNAntimicrobial properties
(3-Bromo-4-chlorophenyl)methylamineC10H12BrClNNeuropharmacological effects

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